molecular formula C15H15NO4S B6369803 3-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid CAS No. 1261983-62-3

3-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid

Cat. No.: B6369803
CAS No.: 1261983-62-3
M. Wt: 305.4 g/mol
InChI Key: HKQKOBYSTQNDIB-UHFFFAOYSA-N
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Description

3-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid is an organic compound that features a benzoic acid core with a 4-N,N-dimethylsulfamoylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid typically involves the reaction of 4-N,N-dimethylsulfamoylphenylboronic acid with a benzoic acid derivative. The reaction conditions often include the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . The reaction is carried out under mild conditions, usually in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

3-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the benzoic acid moiety can interact with various receptors or proteins, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid is unique due to its specific combination of a benzoic acid core with a 4-N,N-dimethylsulfamoylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(17)18/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQKOBYSTQNDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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